
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, commonly known as TQ, is a natural product isolated from the seeds of Nigella sativa. TQ has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
作用機序
The mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. TQ has also been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
TQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression. TQ has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, TQ has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
TQ has several advantages for lab experiments. It is a natural product, which makes it a safer alternative to synthetic compounds. TQ is also readily available and relatively inexpensive. However, TQ has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo experiments. Additionally, the stability of TQ can be affected by light and temperature, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for the study of TQ. One area of interest is the development of TQ-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of TQ in humans. Additionally, the development of novel delivery systems for TQ can improve its solubility and stability, which can enhance its therapeutic efficacy. Finally, the identification of new targets and signaling pathways modulated by TQ can provide new insights into its mechanism of action and potential therapeutic applications.
合成法
TQ can be synthesized by the oxidation of thymoquinone, which is a major component of Nigella sativa seeds. The oxidation of thymoquinone can be achieved by using various reagents, including potassium permanganate, chromium trioxide, and iodine.
科学的研究の応用
TQ has been extensively studied for its potential therapeutic effects. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have antioxidant and antimicrobial activities.
特性
IUPAC Name |
1-phenacyl-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXIZITKRQRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)
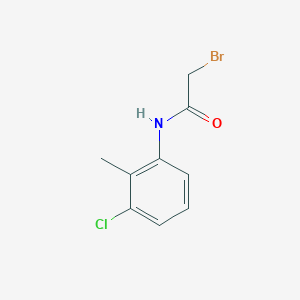
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
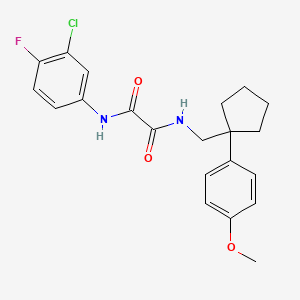
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

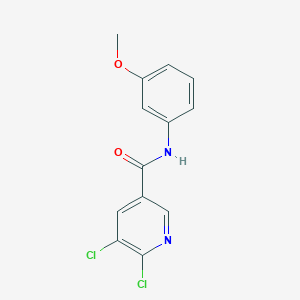
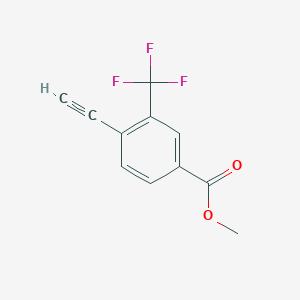
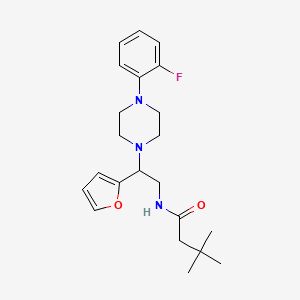

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
